molecular formula C26H27N5O4 B2373605 benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848205-63-0

benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2373605
CAS RN: 848205-63-0
M. Wt: 473.533
InChI Key: MGOBSGMCSCNSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound's chemical structure is similar to that of other pyrimidine derivatives, which have been studied for antitumor properties. For instance, BW301U, a lipid-soluble inhibitor of mammalian dihydrofolate reductase, has shown significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Aldose Reductase Inhibitors

Compounds with similar chemical structures have been evaluated for their aldose reductase inhibitory activity. This enzyme is involved in diabetic complications, and inhibitors can have therapeutic potential. Some synthesized compounds have shown potent inhibitory activity, suggesting potential applications in managing diabetes-related complications (Ogawva et al., 1993).

Antimicrobial and Insecticidal Potential

Similar pyrimidine-linked compounds have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating potential applications in pest control and antimicrobial treatments (Deohate et al., 2020).

Synthesis of Heterocyclic Systems

The compound's structure is relevant to the synthesis of various heterocyclic systems, which are crucial in the development of new drugs and materials. Research has explored the synthesis of related compounds for application in diverse chemical and pharmaceutical fields (Toplak et al., 1999).

Anti-HIV Activity

Structurally similar compounds have been evaluated for their anti-HIV activity. This includes studies on the inhibitory effects on HIV-1, highlighting the potential application of similar compounds in antiviral therapy (Novikov et al., 2004).

Antinociceptive and Anti-Inflammatory Properties

Related thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties, which could be relevant for similar compounds in the treatment of pain and inflammation (Selvam et al., 2012).

Anticancer Activity

Further, some analogues of the compound have been designed and synthesized, showing promise in anticancer activity, especially against human breast cancer cells, underscoring the potential of similar compounds in cancer treatment (Hayallah, 2017).

properties

IUPAC Name

benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-17-10-11-20(14-18(17)2)29-12-7-13-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-8-5-4-6-9-19/h4-6,8-11,14H,7,12-13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOBSGMCSCNSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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